molecular formula C24H17N3O6 B2696838 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1797068-28-0

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2696838
CAS No.: 1797068-28-0
M. Wt: 443.415
InChI Key: XZKFJTDFAVPPKP-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of furan, oxadiazole, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.

    Substitution: The chromene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and appropriate solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and oxadiazole rings may interact with enzymes or receptors, while the chromene moiety could be involved in modulating biological activity through its interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of furan, oxadiazole, and chromene moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O6/c1-30-18-9-4-7-15-12-16(24(29)32-21(15)18)23(28)25-17-8-3-2-6-14(17)13-20-26-22(27-33-20)19-10-5-11-31-19/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKFJTDFAVPPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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